![molecular formula C20H14N4O3S B2910683 (E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide CAS No. 476319-84-3](/img/structure/B2910683.png)
(E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide, also known as BINA, is a compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. BINA is a small molecule that has been shown to exhibit potent inhibitory activity against a specific enzyme called glycogen synthase kinase-3 (GSK-3). GSK-3 is an enzyme that plays a crucial role in a variety of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. Inhibition of GSK-3 has been implicated in the treatment of several diseases, including cancer, Alzheimer's disease, and diabetes.
Wirkmechanismus
(E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide acts as a competitive inhibitor of GSK-3. GSK-3 is a serine/threonine kinase that plays a key role in the regulation of glycogen metabolism, cell proliferation, and apoptosis. Inhibition of GSK-3 has been shown to have therapeutic potential in a variety of diseases, including cancer, Alzheimer's disease, and diabetes. This compound binds to the ATP-binding site of GSK-3, preventing the enzyme from phosphorylating its downstream targets.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against GSK-3. Inhibition of GSK-3 has been implicated in the treatment of several diseases, including cancer, Alzheimer's disease, and diabetes. This compound has been shown to exhibit anti-proliferative activity against several cancer cell lines, including breast cancer, colon cancer, and prostate cancer. This compound has also been shown to exhibit neuroprotective effects in animal models of Alzheimer's disease. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide is its potent inhibitory activity against GSK-3. This makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its low overall yield in the synthesis process. This can make it difficult to produce large quantities of the compound for use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on (E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide. One area of research is the development of more efficient synthesis methods for the compound. This would allow for larger quantities of the compound to be produced for use in lab experiments. Another area of research is the optimization of the compound for use as a therapeutic agent. This could involve the development of more potent analogs of this compound or the identification of new targets for the compound. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound in vivo. This could involve the use of animal models to study the effects of this compound on disease progression and the identification of potential side effects of the compound.
Synthesemethoden
The synthesis of (E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide involves a multistep process that begins with the preparation of 2-aminobenzimidazole. 2-aminobenzimidazole is then reacted with 2-bromoacetophenone to form the intermediate product. The intermediate product is then reacted with 5-nitro-2-thiophenecarboxaldehyde to form the final product, this compound. The overall yield of the synthesis is around 25%.
Wissenschaftliche Forschungsanwendungen
(E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide has been extensively studied for its potential applications in medicinal chemistry. One of the main areas of research has been its use as a GSK-3 inhibitor. Inhibition of GSK-3 has been shown to have therapeutic potential in a variety of diseases, including cancer, Alzheimer's disease, and diabetes. This compound has been shown to exhibit potent inhibitory activity against GSK-3, making it a promising candidate for further development as a therapeutic agent.
Eigenschaften
IUPAC Name |
(E)-N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3S/c25-18(11-9-13-10-12-19(28-13)24(26)27)21-15-6-2-1-5-14(15)20-22-16-7-3-4-8-17(16)23-20/h1-12H,(H,21,25)(H,22,23)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJGAWBQONAZAB-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C=CC4=CC=C(S4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)/C=C/C4=CC=C(S4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-fluorophenyl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2910600.png)

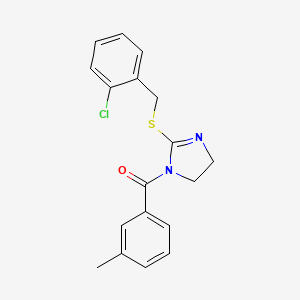
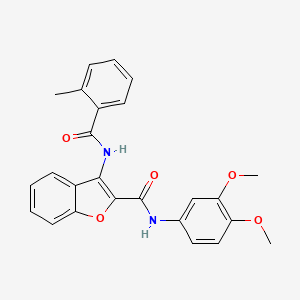
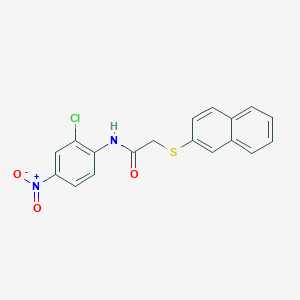
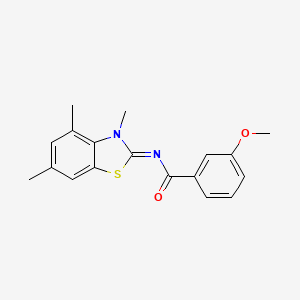
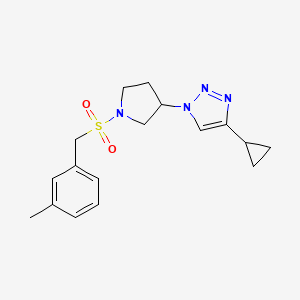
![N~1~-(4-butylphenyl)-2-[8-[4-(2-methylphenyl)piperazino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2910610.png)
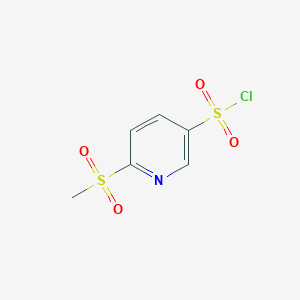
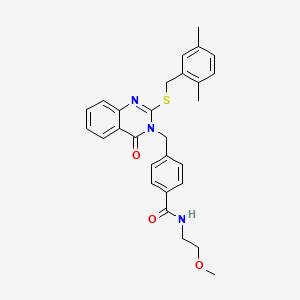
![Methyl (5R,7S)-5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2910620.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2910622.png)
![N-benzyl-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2910623.png)
